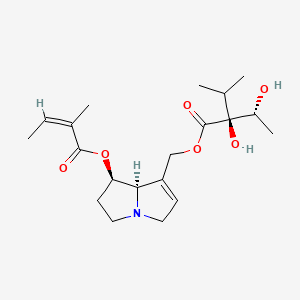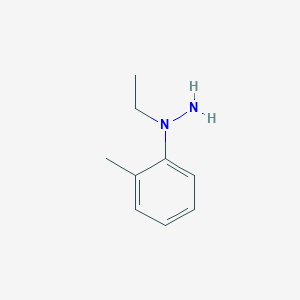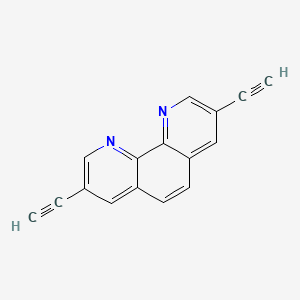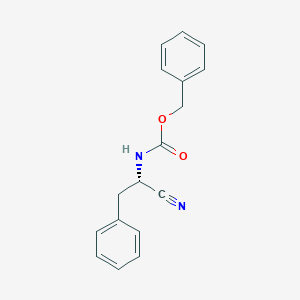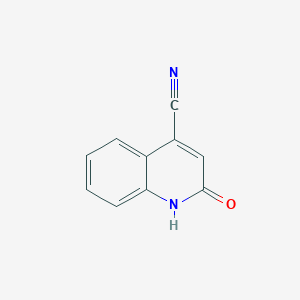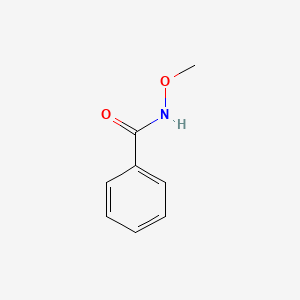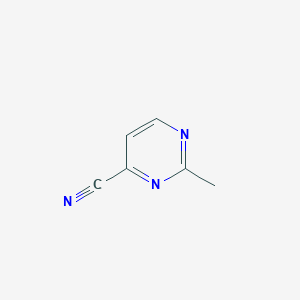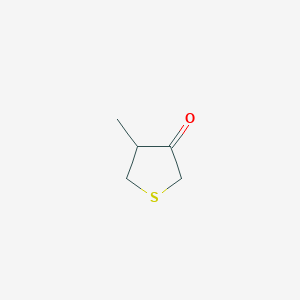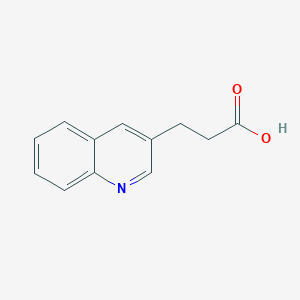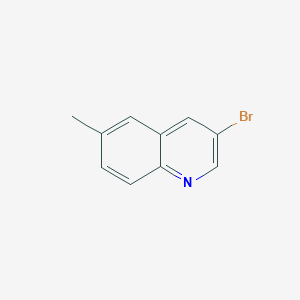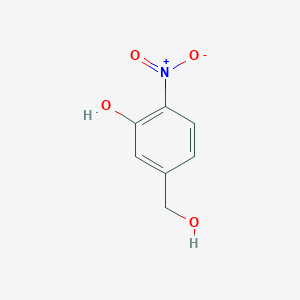
5-(Hydroxymethyl)-2-Nitrophenol
Übersicht
Beschreibung
5-(Hydroxymethyl)-2-nitrophenol is an organic compound that is a member of the class of furans. It is formed by the dehydration of reducing sugars . It is a white low-melting solid, which is highly soluble in both water and organic solvents . It is virtually absent from fresh foods, but it is naturally generated in sugar-containing foods during storage, especially by drying or cooking .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring, containing both aldehyde and alcohol functional groups . The molecule is a member of furans, an arenecarbaldehyde, and a primary alcohol .Chemical Reactions Analysis
This compound undergoes various chemical reactions. It has a role as an indicator and a Maillard reaction product . It can be converted to a non-excretable, genotoxic compound called 5-sulfoxymethylfurfural . It also undergoes photocatalytic conversion to produce a number of fuels and chemicals .Physical And Chemical Properties Analysis
This compound is a white low-melting solid, which is highly soluble in both water and organic solvents . Its molecular formula is C6H6O3 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
5-(Hydroxymethyl)-2-Nitrophenol: ist eine vielseitige Verbindung in der organischen Synthese, insbesondere als Baustein für Feinchemikalien. Seine Hydroxymethylgruppe kann für verschiedene Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktionen genutzt werden, während die Nitrogruppe Wege für die weitere Funktionalisierung bietet .
Anwendungen in der Lebensmittelindustrie
In der Lebensmittelindustrie werden Derivate von This compound auf ihr Potenzial als Aromastoffe oder Zusatzstoffe untersucht. Die strukturelle Ähnlichkeit der Verbindung zu 5-Hydroxymethylfurfural (HMF) deutet auf eine mögliche Verwendung zur Geschmacksverstärkung hin, insbesondere bei Backwaren, bei denen Maillard-Reaktionen von Bedeutung sind .
Epigenetische Forschung
Die Derivate der Verbindung, insbesondere diejenigen, die Hydroxymethylgruppen enthalten, sind in der epigenetischen Forschung von Interesse. Sie können als Analoga zur Untersuchung von DNA-Methylierungsprozessen dienen, die für das Verständnis der Genexpression und -regulation entscheidend sind .
Pharmazeutische Anwendungen
This compound: könnte pharmazeutische Anwendungen haben, da es strukturell mit 5-Hydroxymethylfurfural verwandt ist, das ein Potenzial für die Bindung an Sichelzellhämoglobin und die Verhinderung von Sichelzellkrisen gezeigt hat. Dies deutet darauf hin, dass Derivate von This compound für ähnliche therapeutische Anwendungen untersucht werden könnten .
Biomassenumwandlung
Diese Verbindung ist strukturell verwandt mit 5-Hydroxymethylfurfural (HMF), einem Schlüsselmolekül in der Biomassenumwandlung. Sie könnte möglicherweise als Zwischenprodukt bei der Herstellung von Biokraftstoffen und anderen nachhaltigen Chemikalien aus Biomasse verwendet werden .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard oder Reagenz in chromatographischen Analysen verwendet werden, um ähnliche Verbindungen in komplexen Gemischen zu quantifizieren, da es über ausgeprägte chemische Eigenschaften verfügt .
Materialwissenschaften
Die Nitrogruppe und die Hydroxymethylgruppe, die in This compound vorhanden sind, machen es zu einem Kandidaten für die Synthese neuartiger Polymere und Materialien mit einzigartigen Eigenschaften wie verbesserter Haltbarkeit oder thermischer Stabilität .
Umweltwissenschaften
Derivate von This compound könnten in den Umweltwissenschaften zur Sanierung von Schadstoffen eingesetzt werden. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht es geeignet, um schädliche Substanzen in der Umwelt abzubauen oder umzuwandeln .
Safety and Hazards
Zukünftige Richtungen
The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks . Furanic platform molecules can lead to novel biobased surfactants with original molecular design .
Wirkmechanismus
Target of Action
For instance, 5-Hydroxymethylcytosine (5hmC), a related compound, plays an important role in many biological processes as an epigenetic mediator . It is involved in gene regulation and is considered an intermediate product of active DNA demethylation .
Mode of Action
For example, 5-Hydroxymethylfurfural, a furfural compound, has been shown to inhibit mast cell activation . This suggests that 5-(Hydroxymethyl)-2-nitrophenol might interact with its targets in a similar manner, potentially leading to changes in cellular functions.
Biochemical Pathways
For instance, it has been used in a bi-enzymatic cascade system for the biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural . This suggests that this compound might also be involved in similar biochemical pathways, affecting downstream effects.
Pharmacokinetics
It is known that hydroxymethyl compounds can be metabolized in the liver . For instance, cimetidine, a drug used to treat ulcers, is metabolized to sulfoxide and 5-hydroxymethyl derivatives in the liver . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.
Result of Action
For instance, it has been shown to ameliorate allergic inflammation in HMC-1 cells by inactivating NF-κB and MAPK signaling pathways . This suggests that this compound might have similar effects on molecular and cellular functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown that 5-hmC, a related compound, can respond to environmental factors, leading to the development of disease . This suggests that environmental factors such as temperature, pH, and the presence of other chemicals might influence the action of this compound.
Biochemische Analyse
Biochemical Properties
It’s structurally similar to 5-Hydroxymethylfurfural (HMF), which is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Studies on HMF, a structurally similar compound, have shown that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Studies on HMF suggest that it forms through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack . It’s possible that 5-(Hydroxymethyl)-2-nitrophenol may have a similar mechanism of action.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Hmf, a structurally similar compound, is known to be involved in several metabolic pathways
Eigenschaften
IUPAC Name |
5-(hydroxymethyl)-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFRYKXELURVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561239 | |
| Record name | 5-(Hydroxymethyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61161-83-9 | |
| Record name | 5-(Hydroxymethyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

